molecular formula C15H14N2S B13992846 4-{(E)-[(4-Methylphenyl)methylidene]amino}benzene-1-carbothioamide CAS No. 64510-96-9

4-{(E)-[(4-Methylphenyl)methylidene]amino}benzene-1-carbothioamide

Cat. No.: B13992846
CAS No.: 64510-96-9
M. Wt: 254.4 g/mol
InChI Key: ZTANUOSJFOYWIK-UHFFFAOYSA-N
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Description

4-{(E)-[(4-Methylphenyl)methylidene]amino}benzene-1-carbothioamide is an organic compound with the molecular formula C15H14N2S It is a derivative of benzene and contains both an amino group and a carbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[(4-Methylphenyl)methylidene]amino}benzene-1-carbothioamide typically involves the reaction of 4-methylbenzaldehyde with 4-aminobenzenecarbothioamide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[(4-Methylphenyl)methylidene]amino}benzene-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: The amino and carbothioamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-{(E)-[(4-Methylphenyl)methylidene]amino}benzene-1-carbothioamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-{(E)-[(4-Methylphenyl)methylidene]amino}benzene-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of key enzymes and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(E)-(4-Methoxyphenyl)methylidene]amino}benzene-1-carbothioamide
  • 4-{[(E)-(3,4-Dimethoxyphenyl)methylidene]amino}-5-(4-Methylphenyl)-4H-1,2,4-Triazole-3-Thiol

Uniqueness

4-{(E)-[(4-Methylphenyl)methylidene]amino}benzene-1-carbothioamide is unique due to its specific structural features and the presence of both amino and carbothioamide groups

Properties

CAS No.

64510-96-9

Molecular Formula

C15H14N2S

Molecular Weight

254.4 g/mol

IUPAC Name

4-[(4-methylphenyl)methylideneamino]benzenecarbothioamide

InChI

InChI=1S/C15H14N2S/c1-11-2-4-12(5-3-11)10-17-14-8-6-13(7-9-14)15(16)18/h2-10H,1H3,(H2,16,18)

InChI Key

ZTANUOSJFOYWIK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=S)N

Origin of Product

United States

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